
N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine, also known as 4-MeO-DMT, is a psychoactive substance that belongs to the tryptamine family. It is a derivative of the naturally occurring compound dimethyltryptamine (DMT) and is known for its hallucinogenic properties. In recent years, there has been a growing interest in the scientific research of 4-MeO-DMT due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding leads to the activation of certain signaling pathways, resulting in the hallucinogenic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include alterations in perception, mood, and thought processes. It has been reported to induce visual hallucinations, changes in auditory perception, and a sense of connection to the environment. Physiologically, it has been found to increase heart rate and blood pressure, as well as cause pupil dilation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine in lab experiments is its potent psychoactive effects, which make it a useful tool for studying the neurobiology of perception and consciousness. However, its hallucinogenic properties can also make it difficult to control for confounding variables in experiments, and its potential for abuse and addiction must be carefully considered.
Orientations Futures
There are several potential future directions for research on N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders and pain. Additionally, further study of its mechanism of action could lead to a better understanding of the neurobiology of perception and consciousness. Finally, research on the potential risks and benefits of this compound use could inform public health policy and harm reduction strategies.
Méthodes De Synthèse
The synthesis of N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine involves the reaction of 4-methoxyphenylacetone with indole-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
The scientific research on N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine is primarily focused on its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, indicating its potential use in the treatment of mood disorders. Additionally, it has been found to have analgesic properties, which could make it a useful alternative to traditional pain medications.
Propriétés
IUPAC Name |
N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-21-16-7-5-14(6-8-16)9-11-19-13-15-3-2-4-18-17(15)10-12-20-18/h2-8,10,12,19-20H,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJFOQPADYCYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=C3C=CNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B2863428.png)

![tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2863430.png)
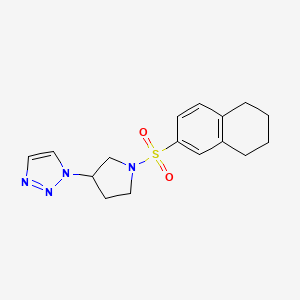
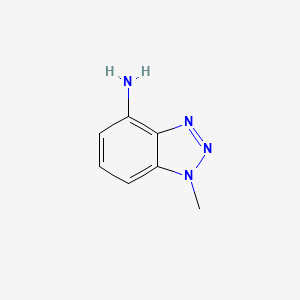
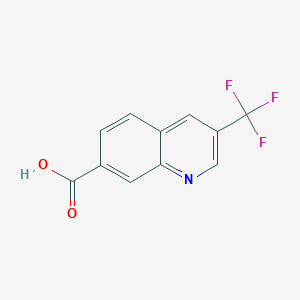
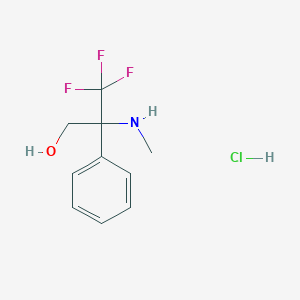
![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)
![2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2863442.png)
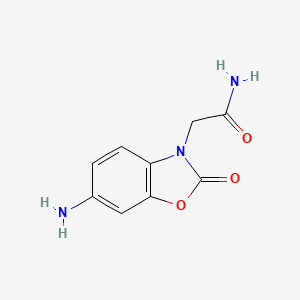
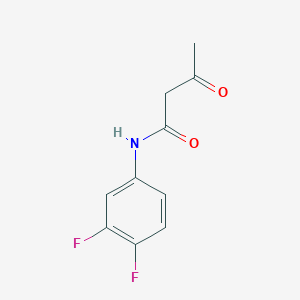
![2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2863446.png)
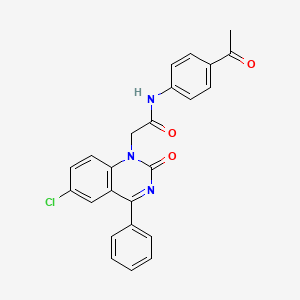
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2863450.png)